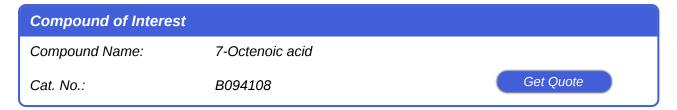


# An In-Depth Technical Guide to 7-Octenoic Acid (CAS 18719-24-9)

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**7-Octenoic acid** (CAS: 18719-24-9), a monounsaturated medium-chain fatty acid, is an emerging molecule of interest in various scientific fields.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methodologies, and known biological activities. Particular focus is given to its anti-inflammatory, antioxidant, and anti-apoptotic effects, highlighting its potential in pharmaceutical research and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes its implicated signaling pathway to serve as a valuable resource for researchers.

### **Chemical and Physical Properties**

**7-Octenoic acid** is an unsaturated fatty acid characterized by a terminal double bond between the seventh and eighth carbon atoms.[1] It is a colorless to pale yellow liquid at room temperature with a characteristic fatty acid odor.[1] Its unsaturated nature imparts greater fluidity compared to its saturated counterpart, octanoic acid, and provides a site for various chemical reactions such as oxidation and polymerization.[1] It is soluble in organic solvents and has limited solubility in water.[1]

Table 1: Physicochemical Properties of **7-Octenoic Acid** 



Property	Value	Source
CAS Number	18719-24-9	[2][3]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>2</sub>	[2][3][4]
Molecular Weight	142.20 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	[1]
Density	0.925 g/mL at 25 °C	[3]
Boiling Point	256.29 °C (estimate)	[5]
Melting Point	1.7 °C (estimate)	[5]
Refractive Index	n20/D 1.442	[3]
Solubility	Soluble in organic solvents, limited solubility in water.	[1]
рКа	4.77 ± 0.10 (Predicted)	[5]

Table 2: Spectroscopic Data for 7-Octenoic Acid

Spectroscopic Data	Key Features	Source	
¹H NMR	Data available for the related compound 7-Octynoic acid.	[6]	
<sup>13</sup> C NMR	Data available for methyl 7-octenoate.	[7]	
Mass Spectrometry (GC-MS)	Top peaks (m/z): 55, 82, 41.	[2]	
Infrared (IR) Spectroscopy	Data available.	[2]	

## **Synthesis and Purification**

While **7-octenoic acid** is commercially available, several synthetic routes can be envisioned for its laboratory preparation. A common strategy for the synthesis of terminal alkenoic acids



involves the use of a bifunctional starting material that allows for the introduction of the carboxylic acid and the terminal alkene.

One potential synthetic route starts from 7-bromo-1-heptene. The conversion to **7-octenoic acid** can be achieved via a Grignard reaction followed by carboxylation.

# Experimental Protocol: Synthesis of 7-Octenoic Acid from 7-Bromo-1-heptene (General Procedure)

- Grignard Reagent Formation: 7-Bromo-1-heptene is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding Grignard reagent, hept-6-en-1-ylmagnesium bromide.
- Carboxylation: The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice). The Grignard reagent is added to a slurry of crushed dry ice in an anhydrous ether solvent.
- Work-up: The reaction mixture is quenched by the slow addition of an aqueous acid, such as
  dilute hydrochloric acid or sulfuric acid. This protonates the carboxylate salt to yield 7octenoic acid.
- Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude 7-octenoic acid can be further purified by vacuum distillation or column chromatography.

Another described method involves the oxidation of 7-octen-1-al.[8]

#### **Purification**

For purification of IgG from solutions containing various proteins and lipids, octanoic acid is used as a precipitating agent. This process involves the slow addition of octanoic acid at ambient temperature under controlled pH and conductivity. The resulting precipitate of



contaminating proteins, lipids, and caprylate is then removed by filtration, leaving the IgG in solution.[9]

### **Biological Activity and Signaling Pathways**

Recent studies have highlighted the significant biological activities of **7-octenoic acid**, particularly its anti-inflammatory, antioxidant, and anti-apoptotic properties.[1]

## Anti-inflammatory, Antioxidant, and Anti-apoptotic Effects

A key study demonstrated that **7-octenoic acid** exerts protective effects in lipopolysaccharide (LPS)-stimulated THP-1 macrophage inflammatory responses.[1] The compound was found to significantly downregulate the production of pro-inflammatory cytokines TNF- $\alpha$ , IL-1 $\beta$ , and IL-6. [1] Furthermore, it inhibited the expression of inflammation-related genes such as NFKB1, PTGS2 (COX-2), and NOS2.[1]

The anti-oxidative effects of **7-octenoic acid** were evidenced by its inhibition of LPS-induced NADPH oxidase 2 (NOX2) component genes and phosphorylated NOX2 and p47phox proteins.[1] The compound also demonstrated anti-apoptotic activity by reducing the expression of TP53, BAX, CASP3, and CASP7, while enhancing BCL2 expression and Bcl-2 protein levels.[1]

Table 3: Biological Activity of **7-Octenoic Acid** 



Activity	Model System	Key Findings	Quantitative Data	Source
Cytotoxicity	THP-1 derived macrophages	Dose-dependent effect on cell viability.	IC₅o: 272 μg/mL	[1]
Anti- inflammatory	LPS-stimulated THP-1 macrophages	Downregulation of TNF-α, IL-1β, and IL-6 production. Inhibition of NFKB1, PTGS2, and NOS2 gene expression.	-	[1]
Antioxidant	LPS-stimulated THP-1 macrophages	Inhibition of NOX2 pathway components.	-	[1]
Anti-apoptotic	LPS-stimulated THP-1 macrophages	Modulation of apoptosis-related gene and protein expression.	-	[1]

#### Implicated Signaling Pathway: TLR4/NF-κB Pathway

The anti-inflammatory effects of **7-octenoic acid** are mediated, at least in part, through the inhibition of the Toll-like receptor 4 (TLR4) / nuclear factor-kappa B (NF-κB) signaling pathway. [1] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4. Activation of TLR4 initiates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines and other inflammatory mediators.[10][11][12] **7-Octenoic acid** has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit.[1]



Caption: TLR4/NF-kB signaling pathway and the inhibitory action of **7-Octenoic acid**.

# Experimental Methodologies Cell Viability Assay (MTT Assay)

The cytotoxic profile of **7-octenoic acid** can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Culture: Seed THP-1 derived macrophages in a 96-well plate at a suitable density and allow them to adhere.
- Treatment: Expose the cells to varying concentrations of 7-octenoic acid for a specified duration (e.g., 24 hours).
- MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
  using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The half-maximal inhibitory concentration (IC<sub>50</sub>) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal doseresponse curve.[1]

### **Quantification of Pro-inflammatory Cytokines (ELISA)**

The levels of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6 in cell culture supernatants can be quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

 Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest.



- Blocking: Block non-specific binding sites with a suitable blocking buffer.
- Sample Incubation: Add standards and samples (cell culture supernatants) to the wells and incubate to allow the cytokine to bind to the capture antibody.
- Detection Antibody: Add a biotin-conjugated detection antibody specific for the cytokine.
- Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
- Substrate Addition: Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.
- Stop Reaction: Stop the reaction with an acid solution.
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
- Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.[13][14][15][16][17]

#### **Gene Expression Analysis (RT-qPCR)**

The effect of **7-octenoic acid** on the expression of target genes can be analyzed by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

- RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.
- Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
- qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., NFKB1, PTGS2, TNFα) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).



Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression using the ΔΔCt method.[12]

# Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of **7-octenoic acid** in various matrices, GC-MS is a powerful technique.

- Sample Preparation: Extract the fatty acids from the sample matrix. This may involve liquidliquid extraction or solid-phase extraction.
- Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl ester) to improve its chromatographic properties. This can be achieved by reaction with a methylating agent such as BF<sub>3</sub>-methanol or by using a diazomethane solution.
- GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a wax or a non-polar column). The components of the sample are separated based on their boiling points and interactions with the stationary phase.
- MS Detection: The separated components are introduced into a mass spectrometer. Electron ionization (EI) is commonly used to generate characteristic fragmentation patterns.
- Data Analysis: Identify 7-octenoic acid (as its derivative) based on its retention time and the fragmentation pattern in the mass spectrum. Quantification can be performed using an internal standard.

### **Applications and Future Perspectives**

**7-Octenoic acid** serves as a versatile intermediate in organic synthesis for the production of various chemicals, including surfactants and plasticizers.[1] Its demonstrated biological activities open up new avenues for its application in the pharmaceutical and food chemistry sectors.[1] The anti-inflammatory and antioxidant properties suggest its potential as a lead compound for the development of new therapeutic agents for inflammatory diseases. Further research is warranted to fully elucidate its mechanisms of action, explore its efficacy in in vivo models, and assess its safety profile for potential therapeutic use. Its role as a semiochemical



in insect olfaction also presents opportunities for the development of novel pest management strategies.

#### Conclusion

This technical guide has provided a detailed overview of **7-octenoic acid**, summarizing its chemical properties, synthesis, analytical methods, and biological activities. The compiled data and experimental protocols offer a valuable resource for researchers and professionals in drug development and related fields. The elucidation of its role in the TLR4/NF-κB signaling pathway underscores its potential as a modulator of inflammatory responses, paving the way for future investigations into its therapeutic applications.

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